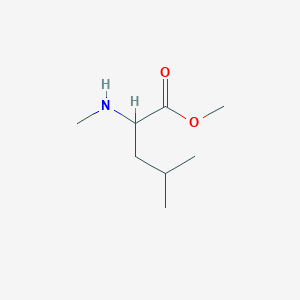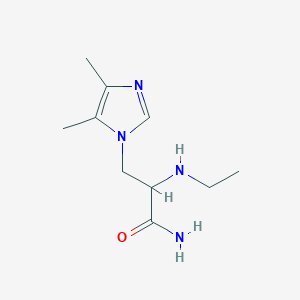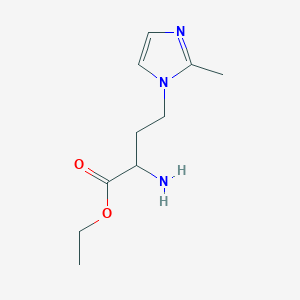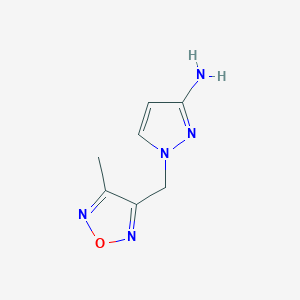
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with chlorine atoms and an amino group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid typically involves the regioselective amination of 3,6-dichloropyridazine. One efficient method includes microwave-assisted reactions, which enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The process ensures high purity and yield, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(3,6-Dichloropyridazin-4-yl)amino]ethyl}benzoic acid
- 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid is unique due to its specific substitution pattern and the presence of the methylpentanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C10H13Cl2N3O2 |
|---|---|
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C10H13Cl2N3O2/c1-3-5(2)8(10(16)17)13-6-4-7(11)14-15-9(6)12/h4-5,8H,3H2,1-2H3,(H,13,14)(H,16,17) |
Clé InChI |
ZEBFGHNQHWJDIY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)O)NC1=CC(=NN=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13640460.png)


![5-acetamido-2-[(5-bromo-4-chloro-1H-indol-2-yl)oxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B13640468.png)

![[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel](/img/structure/B13640496.png)


